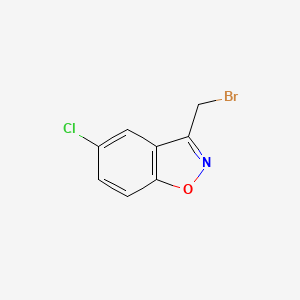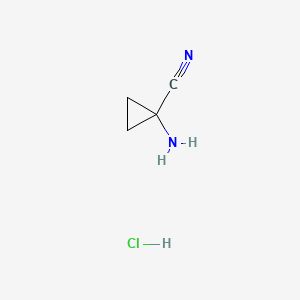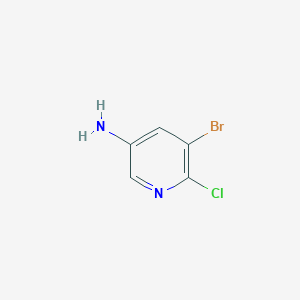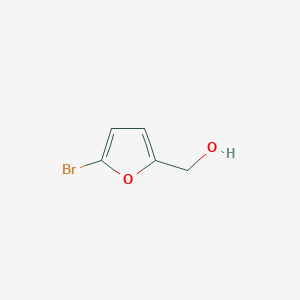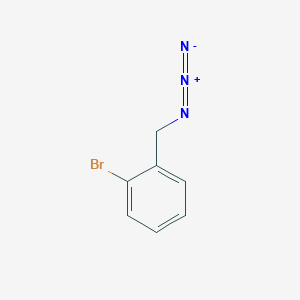
3-(Benzylthio)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(Benzylthio)-1-propanamine is a chemical of interest in various research studies due to its potential applications in medicinal chemistry and material science. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including asymmetric synthesis for enantiomers , detailed structure-activity relationship studies , and stereocontrolled synthesis methods . For instance, the synthesis of 1,3-diamines through benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles demonstrates a method that could potentially be adapted for the synthesis of this compound . Additionally, the use of N-acylation and Bischler-Napieralski ring closure and three-component synthesis methods are relevant to the synthesis of benzylamine derivatives.
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques such as FT-IR, NMR, and MS are commonly used to characterize the molecular structure of compounds . For example, the crystal structure of a pyrazole derivative and a bisthiourea compound provide insights into the conformation and intermolecular interactions that could be present in this compound.
Chemical Reactions Analysis
The chemical reactivity of benzylamine derivatives can be inferred from the studies on related compounds. For instance, the amine exchange reaction used to prepare N-Benzyl-3-[(chlorophenyl)amino]propanamides and the synthesis of a benzylthiourea derivative suggest possible reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and thermal stability are important aspects of these properties . The electronic structure, as well as the nonlinear optical properties, can be studied using computational methods such as DFT and TD-DFT . These studies provide a foundation for understanding the properties of this compound.
Relevant Case Studies
Several of the papers discuss the biological activity of related compounds, such as their analgesic , anticonvulsant , and psychoactive effects . These case studies highlight the potential therapeutic applications of benzylamine derivatives and suggest areas where this compound could be of interest.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine, a compound structurally similar to 3-(Benzylthio)-1-propanamine, has been synthesized and shown to possess significant antibacterial activity. The synthesis process involves condensation with aromatic aldehydes and ketones, followed by reduction, resulting in secondary propanaryl-amines. These compounds, particularly their oxalates and hydrochlorides, demonstrate high antibacterial properties (Arutyunyan et al., 2017).
Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, closely related to this compound, have been synthesized and evaluated for their anticonvulsant properties. These compounds showed significant activity in various seizure test models in mice, suggesting potential as treatments for generalized seizures. Notably, some isomers of these compounds were more potent than standard anticonvulsant drugs in specific tests (Idris et al., 2011).
Molecular Docking and Spectral Studies
A molecular docking study of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine, a compound structurally related to this compound, indicated potential inhibitory activity against Plasmodium falciparum. This study also included comprehensive spectral analysis and quantum chemical calculations to understand the molecule's behavior and stability (Resmi et al., 2016).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel derivatives of compounds similar to this compound. For example, novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives were synthesized and characterized, demonstrating the versatility and potential for creating a range of compounds with diverse properties (Jing, 2010).
Trace Determination in Urine
Studies on N-methyl-1-phenyl-2-propanamine, structurally related to this compound, have focused on developing sensitive methods for its determination in urine using molecular-imprinted polymer-based sorbents. This research is crucial for clinical and forensic toxicology (Bykov et al., 2017).
Anticorrosive Properties
Pyrimidine derivatives with benzyl substitution, including compounds like this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies contribute to understanding the anticorrosive properties of such compounds (Hou et al., 2019).
Wirkmechanismus
Target of Action
A related compound, a novel auxin receptor agonist, has been reported to interact with the auxin receptor tir1 (transport inhibitor response 1), which plays a crucial role in plant growth .
Mode of Action
For instance, the aforementioned auxin receptor agonist enhances root-related signaling responses, indicating a potential interaction with cellular targets .
Biochemical Pathways
Compounds with similar structures have been shown to influence the auxin signaling pathway, which is critical for plant growth and development .
Result of Action
Related compounds have been shown to promote root growth in plants, suggesting that 3-(benzylthio)-1-propanamine may have similar effects .
Eigenschaften
IUPAC Name |
3-benzylsulfanylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMAWGRHJLFQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564712 |
Source


|
| Record name | 3-(Benzylsulfanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23909-16-2 |
Source


|
| Record name | 3-(Benzylsulfanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

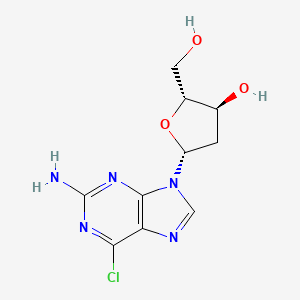
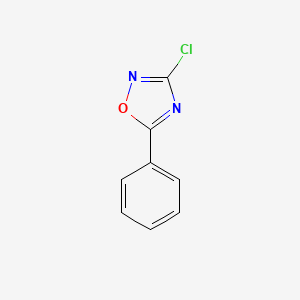
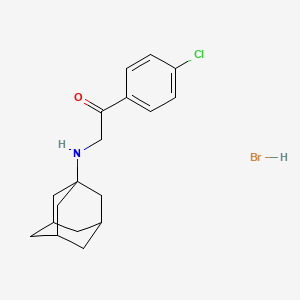
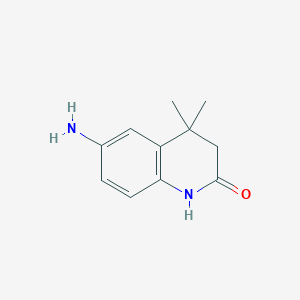
![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)
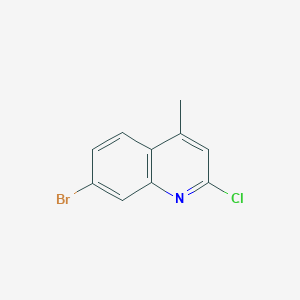
![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)
